1-N-Boc-Butane-1,2-diamine hydrochloride
Overview
Description
1-N-Boc-Butane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C9H21ClN2O2. It is a derivative of butane-1,2-diamine, where one of the amine groups is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-N-Boc-Butane-1,2-diamine hydrochloride can be synthesized through the Boc protection of butane-1,2-diamine. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting agent. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product can be purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-N-Boc-Butane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be selectively deprotected under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Major Products Formed
Scientific Research Applications
1-N-Boc-Butane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-N-Boc-Butane-1,2-diamine hydrochloride primarily involves the protection and deprotection of amine groups. The Boc group serves as a protecting group that can be selectively removed under acidic conditions, allowing for the selective modification of the amine functionality . The compound can interact with various molecular targets and pathways, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Boc-1,4-butanediamine: Similar in structure but with a different position of the Boc-protected amine group.
N-Boc-1,6-hexanediamine hydrochloride: A longer-chain analogue with similar protecting group chemistry.
Uniqueness
1-N-Boc-Butane-1,2-diamine hydrochloride is unique due to its specific structure, which allows for selective protection and deprotection of the amine groups. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl N-(2-aminobutyl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-5-7(10)6-11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRDYZWMTDDLDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662577 | |
Record name | tert-Butyl (2-aminobutyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179360-83-8 | |
Record name | tert-Butyl (2-aminobutyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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